2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a small molecule that acts as an ABA-mimicking ligand. [] It has been studied for its interaction with plant proteins involved in abscisic acid (ABA) signaling pathways. [] ABA is a crucial plant hormone involved in various physiological processes, including responses to environmental stress. []
Applications
Research on 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide mainly focuses on understanding its potential in plant biology, specifically its interaction with the ABA signaling pathway. [] As an ABA-mimicking ligand, it can help unravel the complex mechanisms of ABA perception and signal transduction in plants. [] This knowledge could be valuable for developing strategies to improve plant stress tolerance and enhance agricultural productivity.
Related Compounds
2-Propyl-4(3H)-quinazoline-4-one
Compound Description: This compound serves as a crucial starting material in synthesizing a series of 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives, including the target compound.
Relevance: 2-Propyl-4(3H)-quinazoline-4-one forms the central scaffold upon which the target compound, 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, is built. This shared quinazolinone core structure makes it a direct precursor and highlights the structural relationship between them.
Compound Description: This compound belongs to the series of nine new 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives synthesized from 2-propyl-4(3H)-quinazoline-4-one. It demonstrated significant antitumor activity against several human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Notably, it exhibited higher activity than the reference compound 5-fluorouracil.
Relevance: This compound shares the core quinazolinone structure with the target compound, 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and they are both part of the same series of derivatives synthesized in the study. This shared origin and structural similarity makes them closely related.
Compound Description: This compound is another member of the 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives synthesized and evaluated for antitumor activity. It displayed potent antitumor activity against a panel of human cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). The study highlighted this compound's high potency, surpassing that of 5-fluorouracil.
Relevance: The structural similarity to 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in the shared quinazolinone core, and both being derivatives of the same parent compound. This connection makes them related within the scope of the research on quinazolinone-based antitumor agents.
Compound Description: This compound is part of a series of hydrazide derivatives synthesized from 2-propyl-4(3H)-quinazoline-4-one, designed and investigated for antitumor potential. It showed remarkable antitumor activity against a range of human cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29), with a potency exceeding that of 5-fluorouracil.
Relevance: This compound is considered structurally related to 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide due to the presence of the 4-oxo-2-propylquinazolin-3(4H)-yl moiety in both structures. This shared fragment, originating from the same starting material, suggests a close structural relationship and highlights their common origin within the broader research on quinazolinone-based antitumor agents.
Compound Description: This compound belongs to the hydrazide derivatives designed and synthesized from 2-propyl-4(3H)-quinazoline-4-one and evaluated for antitumor activity. It displayed substantial antitumor activity against various human cancer cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29), demonstrating greater potency than 5-fluorouracil.
Relevance: This compound is considered structurally related to 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as both molecules contain the 4-oxo-2-propylquinazolin-3(4H)-yl substructure. This common structural element, derived from the same parent compound, indicates a close structural relationship between them and underscores their shared origin in the context of research focusing on quinazolinone-based antitumor compounds.
Compound Description: This hydrazide derivative, synthesized from 2-propyl-4(3H)-quinazoline-4-one, was investigated for its antitumor properties. The research demonstrated its significant antitumor activity against a panel of human tumor cell lines, encompassing melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Importantly, its potency was observed to be higher than that of 5-fluorouracil.
Relevance: This compound is structurally related to 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as both compounds incorporate the 4-oxo-2-propylquinazolin-3(4H)-yl structural motif. This common fragment, inherited from the same starting compound, points to a close structural relationship and emphasizes their connection as part of a larger study investigating the antitumor potential of quinazolinone-based compounds.
Compound Description: This compound acted as a ligand in a study to understand its interaction with the TRIM24 PHD-bromodomain. Crystal structure analysis provided insights into the binding mode and interactions.
Compound Description: This compound exhibits ABA-mimicking properties and was studied in complex with ABA receptor PYL2 and PP2C HAB1. The research aimed to understand its binding interactions and potential as an ABA receptor agonist.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.